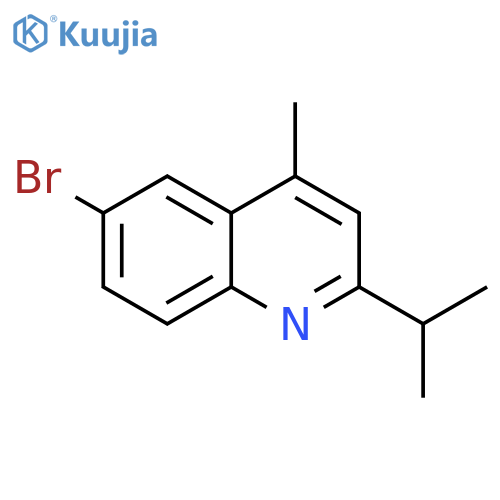Cas no 2137755-14-5 (Quinoline, 6-bromo-4-methyl-2-(1-methylethyl)-)
6-ブロモ-4-メチル-2-(1-メチルエチル)-キノリンは、有機合成中間体として重要な化合物です。臭素原子とイソプロピル基を有するキノリン骨格を持ち、医薬品や農薬の合成において高い反応性を示します。特に、ハロゲン置換基を利用したパラジウムカップリング反応や求核置換反応に適しており、複雑な分子構造の構築に有用です。高い純度と安定性を備え、精密合成における再現性の高い反応が可能です。また、結晶性が良好なため、精製や取り扱いが容易という特長があります。

2137755-14-5 structure
商品名:Quinoline, 6-bromo-4-methyl-2-(1-methylethyl)-
CAS番号:2137755-14-5
MF:C13H14BrN
メガワット:264.160962581635
CID:5287549
Quinoline, 6-bromo-4-methyl-2-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
-
- Quinoline, 6-bromo-4-methyl-2-(1-methylethyl)-
-
- インチ: 1S/C13H14BrN/c1-8(2)13-6-9(3)11-7-10(14)4-5-12(11)15-13/h4-8H,1-3H3
- InChIKey: BSBXAEAFPNEYPF-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC(Br)=CC=2)C(C)=CC=1C(C)C
Quinoline, 6-bromo-4-methyl-2-(1-methylethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-672977-0.1g |
6-bromo-4-methyl-2-(propan-2-yl)quinoline |
2137755-14-5 | 0.1g |
$779.0 | 2023-03-11 | ||
| Enamine | EN300-672977-0.5g |
6-bromo-4-methyl-2-(propan-2-yl)quinoline |
2137755-14-5 | 0.5g |
$849.0 | 2023-03-11 | ||
| Enamine | EN300-672977-1.0g |
6-bromo-4-methyl-2-(propan-2-yl)quinoline |
2137755-14-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-672977-2.5g |
6-bromo-4-methyl-2-(propan-2-yl)quinoline |
2137755-14-5 | 2.5g |
$1735.0 | 2023-03-11 | ||
| Enamine | EN300-672977-5.0g |
6-bromo-4-methyl-2-(propan-2-yl)quinoline |
2137755-14-5 | 5.0g |
$2566.0 | 2023-03-11 | ||
| Enamine | EN300-672977-10.0g |
6-bromo-4-methyl-2-(propan-2-yl)quinoline |
2137755-14-5 | 10.0g |
$3807.0 | 2023-03-11 | ||
| Enamine | EN300-672977-0.25g |
6-bromo-4-methyl-2-(propan-2-yl)quinoline |
2137755-14-5 | 0.25g |
$814.0 | 2023-03-11 | ||
| Enamine | EN300-672977-0.05g |
6-bromo-4-methyl-2-(propan-2-yl)quinoline |
2137755-14-5 | 0.05g |
$744.0 | 2023-03-11 |
Quinoline, 6-bromo-4-methyl-2-(1-methylethyl)- 関連文献
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
2137755-14-5 (Quinoline, 6-bromo-4-methyl-2-(1-methylethyl)-) 関連製品
- 557-08-4(10-Undecenoic acid zinc salt)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
